PRT-060318

説明

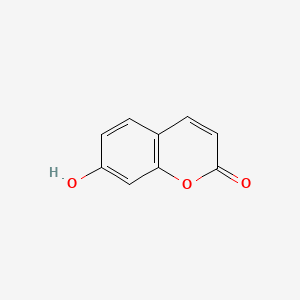

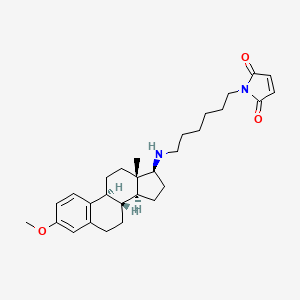

“2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide” is a small molecule . It belongs to the class of organic compounds known as pyrimidinecarboxamides, which are compounds containing a pyrimidine ring which bears a carboxamide .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring which bears a carboxamide . The chemical formula is C18H24N6O . The average weight is 340.4228 and the monoisotopic weight is 340.20115942 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average weight of 340.4228 and a monoisotopic weight of 340.20115942 . The chemical formula is C18H24N6O .

科学的研究の応用

ヘパリン誘発性血小板減少症 (HIT) の治療

PRT-060318 は、HIT の潜在的な治療法として研究されています . HIT は、関連する血栓症に起因する罹患率と死亡率の主要な原因です . This compound は、チロシンキナーゼ Syk の新規選択的阻害剤であり、ヒトおよびトランスジェニック HIT マウス血小板の両方の HIT 免疫複合体誘発性凝集を完全に阻害しました . これは、HIT 免疫複合体誘発性血小板減少症と血栓症の両方を生体内において予防し、HIT におけるその活性を示しました .

慢性リンパ性白血病 (CLL) およびびまん性大細胞型 B 細胞リンパ腫 (DLBCL) における Syk の阻害

This compound は、Syk の高特異的、ATP 競合型、小分子阻害剤であり、CLL および DLBCL モデルにおいて前臨床的活性を示しています . 細胞および非細胞キナーゼ阻害アッセイにより、Syk 特異性が確認されました .

前 B 細胞急性リンパ芽球性白血病 (ALL) 細胞増殖の阻害

細胞増殖アッセイにより、this compound による前 B ALL 細胞増殖の有意な用量依存的阻害が明らかになりました . それに伴い、すべての this compound 感受性細胞株において、用量依存的な S 期減少が検出されました .

将来の方向性

作用機序

Target of Action

The primary target of PRT-060318 is Spleen Tyrosine Kinase (Syk) . Syk is a B cell receptor (BCR)-associated tyrosine kinase, which plays a crucial role in the maintenance and expansion of immature B cells .

Mode of Action

This compound is a highly specific, ATP-competitive, small molecular inhibitor of Syk . It inhibits Syk kinase activity, thereby preventing the activation of platelets via GPVI/FcRγ, an ITAM receptor complex .

Biochemical Pathways

The inhibition of Syk by this compound affects the signaling pathways downstream of the BCR in B cells . It also impacts the pathways downstream of the GPVI receptor in platelets . The inhibition of these pathways leads to a reduction in platelet aggregation and thrombus formation .

Pharmacokinetics

The concentration of this compound in mouse plasma was measured as 7.1 μM, 2 hours post oral dose, which is consistent with the concentration that blocked FcγRIIA-mediated platelet activation in vitro .

Result of Action

The inhibition of Syk by this compound leads to significant molecular and cellular effects. It prevents HIT immune complex-induced aggregation of both human and transgenic HIT mouse platelets . In B cell acute lymphoblastic leukemia (B-ALL), it inhibits cell proliferation in a dose-dependent manner .

Action Environment

The efficacy of this compound can be influenced by the presence of other compounds. For instance, in the presence of heparin, this compound was able to prevent heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model . .

特性

IUPAC Name |

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNTWOVDIXCHHS-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)

![N-[2-[(12S)-3-Methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide](/img/structure/B1683706.png)

![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)

![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)

![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)

![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)

![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)